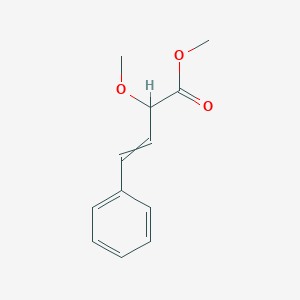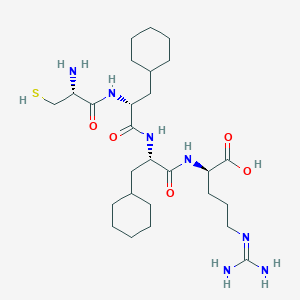
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring and two phenyl groups attached to a propane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione typically involves the Diels-Alder reaction, where a cycloheptadiene derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.
化学反応の分析
Types of Reactions
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl rings, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
作用機序
The mechanism of action of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: A related compound with a similar cycloheptadiene structure but lacking the phenyl groups.
2,4,6-Cycloheptatrien-1-one: Another similar compound with a trienone structure.
Uniqueness
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both the cycloheptadiene ring and the phenyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C22H20O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
2-cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H20O2/c23-21(18-13-7-3-8-14-18)20(17-11-5-1-2-6-12-17)22(24)19-15-9-4-10-16-19/h1-5,7-11,13-17,20H,6,12H2 |
InChIキー |
DOXQUYFKNKHZQL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
